Cas no 2680761-96-8 (benzyl 3-sulfanylazetidine-1-carboxylate)

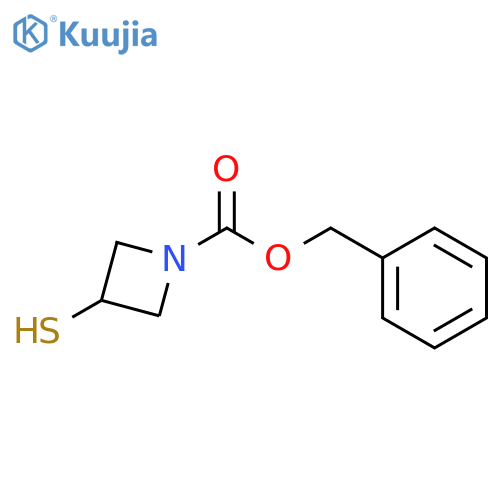

2680761-96-8 structure

商品名:benzyl 3-sulfanylazetidine-1-carboxylate

CAS番号:2680761-96-8

MF:C11H13NO2S

メガワット:223.29142165184

MDL:MFCD32826666

CID:5648248

PubChem ID:165920617

benzyl 3-sulfanylazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Phenylmethyl 3-mercapto-1-azetidinecarboxylate

- benzyl 3-sulfanylazetidine-1-carboxylate

-

- MDL: MFCD32826666

- インチ: 1S/C11H13NO2S/c13-11(12-6-10(15)7-12)14-8-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2

- InChIKey: AIWYLNOOFSCWPW-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(S)C1

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 352.9±42.0 °C(Predicted)

- 酸性度係数(pKa): 9.97±0.20(Predicted)

benzyl 3-sulfanylazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28274309-0.25g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 95.0% | 0.25g |

$774.0 | 2025-03-19 | |

| Enamine | EN300-28274309-10.0g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 95.0% | 10.0g |

$3622.0 | 2025-03-19 | |

| Enamine | EN300-28274309-1g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 1g |

$842.0 | 2023-09-09 | ||

| Enamine | EN300-28274309-10g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 10g |

$3622.0 | 2023-09-09 | ||

| Enamine | EN300-28274309-0.1g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 95.0% | 0.1g |

$741.0 | 2025-03-19 | |

| Enamine | EN300-28274309-1.0g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 95.0% | 1.0g |

$842.0 | 2025-03-19 | |

| Enamine | EN300-28274309-0.05g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 95.0% | 0.05g |

$707.0 | 2025-03-19 | |

| Enamine | EN300-28274309-2.5g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 95.0% | 2.5g |

$1650.0 | 2025-03-19 | |

| Enamine | EN300-28274309-5.0g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 95.0% | 5.0g |

$2443.0 | 2025-03-19 | |

| Enamine | EN300-28274309-0.5g |

benzyl 3-sulfanylazetidine-1-carboxylate |

2680761-96-8 | 95.0% | 0.5g |

$809.0 | 2025-03-19 |

benzyl 3-sulfanylazetidine-1-carboxylate 関連文献

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

2680761-96-8 (benzyl 3-sulfanylazetidine-1-carboxylate) 関連製品

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量